molecular formula C26H22N4O2 B11002903 N-(1-benzyl-1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(1-benzyl-1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B11002903
M. Wt: 422.5 g/mol
InChI Key: LWGXSUQJKLZSQW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C26H22N4O2/c1-29-26(32)20-11-6-5-10-19(20)23(28-29)16-25(31)27-22-12-7-13-24-21(22)14-15-30(24)17-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,31)

InChI Key

LWGXSUQJKLZSQW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-(1-benzyl-1H-indol-4-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C26H22N4O2 and a molecular weight of approximately 464.6 g/mol, this compound features an indole core linked to a phthalazinone moiety through an acetamide group.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Indole CoreProvides aromatic properties and biological activity
Phthalazinone MoietyContributes to the compound's reactivity and interaction with biological targets
Acetamide LinkageEnhances solubility and stability

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Notably, it has demonstrated a 65% inhibition rate against Mycobacterium tuberculosis in vitro, suggesting its potential as an effective therapeutic agent against antibiotic-resistant strains of tuberculosis .

The mechanism of action appears to involve interactions with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Molecular docking studies are recommended to elucidate its precise mechanisms and identify potential therapeutic targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Structural Features Unique Aspects
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-y)acetamideContains phthalazinone core and acetamide linkageLacks the indole moiety
N-(1-benzylindol-4-y)acetamideIndole core present but without phthalazinoneSimpler structure with limited biological activity
2-(3-methylphthalazinone)-N-benzylacetamideSimilar phthalazinone structure but different substituentsDifferent substitution pattern affects biological properties

This table illustrates that the combination of both indole and phthalazinone structures in N-(1-benzylindol-4-y)acetamide may enhance its biological activity compared to simpler analogs.

In Vitro Studies

Research has indicated that the compound's activity against Mycobacterium tuberculosis is promising. In vitro assays have shown that it not only inhibits bacterial growth but also affects biofilm formation, which is crucial for the survival of bacteria in hostile environments .

Enzyme Inhibition Studies

Further investigations into enzyme interactions reveal that N-(1-benzylindol-4-y)acetamide may act as an enzyme inhibitor. Specific studies have highlighted its binding affinity to enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in treating various conditions:

  • Antimicrobial therapy : Particularly for resistant strains of bacteria.
  • Cancer treatment : As a possible inhibitor of cancer cell proliferation.

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